1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol

BTK inhibitor scaffold selectivity kinase profiling

1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol (CAS 205926-68-7; molecular formula C₇H₉N₃O; MW 151.17 g/mol) is a heterocyclic compound featuring a partially saturated imidazo[4,5-c]pyridine core with an N1 methyl substituent and a C4 hydroxyl group. This 4,5-dihydro derivative represents a distinct oxidation state within the imidazo[4,5-c]pyridine family—a scaffold recognized as a privileged pharmacophore due to its bioisosteric resemblance to purines.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B11923742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CNC2O
InChIInChI=1S/C7H9N3O/c1-10-4-9-6-5(10)2-3-8-7(6)11/h2-4,7-8,11H,1H3
InChIKeyGGCRBWPGXZZJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol: Technical Overview for Scientific Procurement


1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol (CAS 205926-68-7; molecular formula C₇H₉N₃O; MW 151.17 g/mol) is a heterocyclic compound featuring a partially saturated imidazo[4,5-c]pyridine core with an N1 methyl substituent and a C4 hydroxyl group . This 4,5-dihydro derivative represents a distinct oxidation state within the imidazo[4,5-c]pyridine family—a scaffold recognized as a privileged pharmacophore due to its bioisosteric resemblance to purines . The compound serves as a versatile building block for medicinal chemistry programs and can be procured at ≥98% purity for research applications .

Why 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol Cannot Be Casually Substituted


Structural variations among imidazopyridine derivatives—including oxidation state (aromatic vs. 4,5-dihydro vs. tetrahydro), N-substitution pattern (N1 vs. N3 alkylation), and scaffold regioisomerism (imidazo[4,5-c]pyridine vs. imidazo[4,5-b]pyridine)—produce distinct pharmacological selectivity profiles that preclude generic interchangeability [1]. The imidazo[4,5-c]pyridine scaffold exhibits markedly higher BTK inhibition than its [4,5-b]pyridine counterpart, while the 4,5-dihydro modification introduces a chiral center at C4, enabling stereochemically defined hydrogen-bonding interactions absent in fully aromatic analogs [2]. These scaffold-level and oxidation-state differences translate to quantifiable variations in target engagement and selectivity that mandate compound-specific evaluation rather than class-based substitution.

Quantitative Differentiation Evidence: 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol vs. Closest Analogs


Scaffold Regioisomer Selectivity: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine in BTK Inhibition

The imidazo[4,5-c]pyridine scaffold demonstrates significantly higher Bruton's tyrosine kinase (BTK) inhibitory activity compared to its imidazo[4,5-b]pyridine regioisomer. This scaffold-level selectivity is documented across multiple kinase targets and constitutes a foundational differentiation for any compound bearing the [4,5-c]pyridine core versus its [4,5-b]pyridine analog [1]. For JAK family kinases, fluorescence-based biochemical assays using catalytic domains of the four JAK members reveal distinct selectivity patterns between 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds [2].

BTK inhibitor scaffold selectivity kinase profiling regioisomer comparison

Oxidation State Differentiation: 4,5-Dihydro vs. Aromatic 4-Oxo Derivatives in Receptor Binding

The 4,5-dihydro oxidation state represents a distinct chemical space relative to the fully aromatic 4-oxo-3H-imidazo[4,5-c]pyridine derivatives. The 4-oxo series has been extensively characterized as angiotensin II receptor antagonists, with compounds such as EMD 66684 demonstrating AT1 receptor IC₅₀ = 0.7 nM and >10,000-fold selectivity over AT2 receptors (IC₅₀ > 10,000 nM) . In contrast, 4,5-dihydro-4-hydroxy derivatives like the target compound introduce a chiral center at C4, enabling stereospecific hydrogen-bonding interactions that cannot be achieved with the planar, achiral 4-oxo analogs [1]. The 4-hydroxy group in the target compound provides a synthetic handle for further derivatization while preserving the saturated character of the pyridine ring.

angiotensin II receptor AT1/AT2 selectivity oxidation state SAR receptor pharmacology

N1-Methyl Substitution: Protonation Site Specificity in Imidazo[4,5-c]pyridine Series

¹³C NMR studies of protonation in imidazo[4,5-c]pyridines demonstrate that imidazo[4,5-c]pyridine and both its 1-methyl and 3-methyl derivatives protonate exclusively at the N5 position (pyridine nitrogen) rather than at imidazole nitrogens [1]. This contrasts with imidazo[4,5-b]pyridine derivatives such as sulmazole, where protonation can occur at imidazole nitrogens depending on substitution pattern [2]. The N1-methyl group in the target compound locks the tautomeric state by blocking proton transfer to the N1 site, thereby defining a fixed protonation profile at N5 that influences solubility, membrane permeability, and target binding under physiological pH conditions.

NMR spectroscopy protonation site tautomerism pKa determination

Physicochemical Property Differentiation: LogP and Boiling Point Relative to Unsubstituted Core

The target compound exhibits distinct physicochemical parameters that differentiate it from the unsubstituted core scaffold. The compound has a predicted density of 1.4 ± 0.1 g/cm³ and boiling point of 522.7 ± 50.0 °C at 760 mmHg [1]. While direct comparative experimental logP data for this specific compound are not publicly available, the 1-methyl-4,5-dihydro modification is expected to alter lipophilicity relative to both the unsubstituted 1H-imidazo[4,5-c]pyridin-4-ol core and the fully aromatic 1-methyl-1H-imidazo[4,5-c]pyridine series . The 4,5-dihydro saturation reduces aromaticity and planar character, while the N1-methyl group increases lipophilicity and blocks tautomerization—a combination not simultaneously present in either the fully aromatic N1-methyl analogs or the unsubstituted 4,5-dihydro derivatives.

physicochemical properties logP boiling point drug-likeness

Optimal Application Scenarios for 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol in Research and Development


Kinase Inhibitor Discovery Programs Requiring BTK-Selective Scaffolds

This compound is optimally deployed as a synthetic intermediate in kinase inhibitor discovery programs where the imidazo[4,5-c]pyridine scaffold's documented superiority in BTK inhibition over the [4,5-b]pyridine regioisomer is therapeutically relevant [1]. The 4,5-dihydro-4-ol structure provides a chiral handle for stereoselective derivatization and hydrogen-bond donor capacity at C4—features absent in planar 4-oxo analogs—making it suitable for programs requiring specific stereochemical control of target engagement [2].

Stereochemically Defined Building Block for Chiral Ligand Synthesis

The chiral center at C4 of the 4,5-dihydro framework enables the preparation of enantiomerically enriched derivatives for structure-activity relationship studies requiring stereospecific hydrogen-bonding interactions. This contrasts with achiral, planar 4-oxo-3H-imidazo[4,5-c]pyridine analogs, which lack stereochemical complexity [1]. The N1-methyl group further locks the tautomeric state, providing a fixed protonation profile at N5 (pyridine nitrogen) that ensures predictable ionization behavior under physiological assay conditions [2].

Purine Bioisostere Scaffold Development for Nucleic Acid-Targeting Agents

The imidazo[4,5-c]pyridine core functions as a 3-deazapurine bioisostere, mimicking the hydrogen-bonding pattern of purine nucleobases while offering distinct metabolic stability and synthetic accessibility [1]. The 4,5-dihydro-4-ol oxidation state provides a partially saturated framework that can be further functionalized at the C4 hydroxyl group, enabling the synthesis of libraries with tunable lipophilicity and hydrogen-bonding capacity for nucleic acid recognition studies [2].

Reference Standard for Scaffold Selectivity Profiling in Assay Development

Given the documented selectivity differences between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds in kinase inhibition [1] and between 4,5-dihydro and 4-oxo oxidation states in receptor pharmacology [2], this compound can serve as a reference standard in selectivity panel assays. Its fixed N1-methyl substitution and defined protonation site at N5 provide a chemically well-defined probe for calibrating scaffold-dependent target engagement in high-throughput screening campaigns.

Quote Request

Request a Quote for 1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.